molecular formula C6H5BrN2O2 B155815 5-Bromo-2-methyl-3-nitropyridine CAS No. 911434-05-4

5-Bromo-2-methyl-3-nitropyridine

Cat. No. B155815
M. Wt: 217.02 g/mol
InChI Key: FZZLWWNOYMHSIS-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-3-nitropyridine is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical and pesticide products. It is known for its toxic effects on the human body, as demonstrated by a case report of a man who suffered from exposure to the compound, leading to severe health complications such as methemoglobinemia, hemolytic anemia, rhabdomyolysis, and acute renal failure .

Synthesis Analysis

The synthesis of 5-Bromo-2-nitropyridine, which is structurally similar to 5-Bromo-2-methyl-3-nitropyridine, can be achieved through the oxidation of the corresponding amine using hydrogen peroxide. This process has been optimized for large-scale production, ensuring safety and reproducibility . Although the synthesis of the methyl variant is not directly discussed, similar methodologies could potentially be applied.

Molecular Structure Analysis

Studies on the molecular structure of related compounds, such as 2-Amino-3-bromo-5-nitropyridine, have been conducted using Density Functional Theory (DFT) calculations. These studies provide insights into the vibrational frequencies, molecular equilibrium geometry, and potential energy distribution of the molecules . Similar computational methods have been used to analyze the structure and vibrational characteristics of 5-bromo-2-nitropyridine .

Chemical Reactions Analysis

The reactivity of 5-Bromo-2-methyl-3-nitropyridine can be inferred from studies on similar nitropyridine derivatives. For instance, the synthesis and vibrational analysis of various nitroderivatives of 2-amino-4-methylpyridine have been described, highlighting the influence of substituents on the molecular structure and reactivity . Additionally, the straightforward synthesis of brominated bipyridines suggests potential reactivity pathways for brominated pyridine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-methyl-3-nitropyridine can be deduced from studies on closely related compounds. Quantum mechanical and spectroscopic studies have provided detailed information on the electronic and vibrational characteristics, as well as the thermodynamic properties of these molecules . Furthermore, the molecular and crystal structures, as well as the vibrational studies of nitroderivatives of 2-amino-4-methylpyridine, offer insights into the stability and hydrogen bonding patterns that could be relevant to 5-Bromo-2-methyl-3-nitropyridine .

Scientific Research Applications

Synthesis and Large-Scale Production

5-Bromo-2-nitropyridine, closely related to 5-Bromo-2-methyl-3-nitropyridine, has been studied for its synthesis via hydrogen peroxide oxidation in large-scale production. This process initially faced challenges like low conversion and high impurity content, but through rigorous safety and stability studies, a safe and reproducible protocol was developed for its large-scale implementation (Agosti et al., 2017).

Vibrational and Spectral Analysis

The vibrational properties of 5-bromo-2-nitropyridine have been extensively studied using Fourier transform Raman and infrared spectra. These studies provide detailed interpretations of the vibrational characteristics of the compound, which are essential for understanding its molecular behavior and potential applications in various fields (Sundaraganesan et al., 2005).

Molecular and Computational Studies

Computational calculations have been performed on 5-bromo-3-nitropyridine-2-carbonitrile, a compound similar to 5-Bromo-2-methyl-3-nitropyridine, to understand its molecular structure, energy, and reactivity. These studies include analysis of molecular electrostatic potential, frontier molecular orbitals, and topology. Such research is vital for assessing the reactivity and potential biological significance of the molecule (Arulaabaranam et al., 2021).

Photophysical and Optical Properties

Research has been conducted on the structural, electronic, vibrational, and optical properties of 5-Bromo-2-nitropyridine. These studies provide insights into how the stability and reactivity of the compound change based on the solvent environment, which is crucial for its application in various scientific fields (Gündüz & Kurban, 2018).

Anticoccidial Agents and Antitumor Activity

Some studies have explored the potential of derivatives of 5-Bromo-2-nitropyridine, such as 5-nitronicotinamide, in anticoccidial and antitumor applications. These compounds have shown significant activity against certain pathogens, highlighting their potential in medical research and pharmacology (Morisawa et al., 1977).

Safety And Hazards

5-Bromo-2-methyl-3-nitropyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Use of personal protective equipment is recommended .

properties

IUPAC Name

5-bromo-2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZLWWNOYMHSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648593
Record name 5-Bromo-2-methyl-3-nitropyridine
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Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-3-nitropyridine

CAS RN

911434-05-4
Record name 5-Bromo-2-methyl-3-nitropyridine
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Record name 5-Bromo-2-methyl-3-nitropyridine
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Record name 5-Bromo-2-methyl-3-nitropyridine
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Synthesis routes and methods I

Procedure details

To a suspension of NaH 55% in oil (300 mg, 6.87 mmol) in 6 ml DMF was added dropwise diethyl malonate (Aldrich, Buchs, Switzerland, 1.0 g, 6.24 mmol). The reaction mixture was stirred for 20 min at rt before adding 5-bromo-2-chloro-3-nitropyridine (Matrix, Columbia, USA, 1.19 g, 5.0 mmol). The reaction mixture was stirred for 30 min at rt and for 1 h at 40° C. The reaction mixture was quenched with 10% aqueous NH4Cl and extracted with EtOAc (2×). The combined organic layers were washed with brine (4×), dried over Na2SO4, filtered and evaporated. The residue was stirred in concentrated HCl (20 ml) for 13 h at 100° C. After cooling, the reaction mixture was basified with 10 M aqueous NaOH and extracted with EtOAc (2×). The organic layers were washed with brine, dried over Na2SO4, filtered and evaporated. The residue was dry loaded on silica gel and purified by MPLC (heptane/EtOAc 0% to 15%) to give the title compound as a yellow solid. (HPLC: tR 2.84 (Method A).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.19 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of the diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate (31.8 g, 88 mmol) in aqueous hydrochloric acid (6 M, 1.4 L) was stirred at reflux for 18 hours. The reaction mixture was cooled to ambient temperature and added very slowly to a saturated aqueous solution of aqueous sodium bicarbonate (4 L) at 0° C. The mixture was then extracted with dichloromethane (7 L), dried over magnesium sulfate and the solvent removed in vacuo to give 5-bromo-2-methyl-3-nitropyridine as an orange oil (13.8 g, 72%) which solidified upon standing. 1HNMR (300 MHz, CDCl3, δ): 8.78 (s, 1H), 8.43 (s, 1H), 2.79 (s, 3H).
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
4 L
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A stirred mixture of diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate (12.5 g, 34.6 mmol) in HCl (7 N in water, 200 mL) is heated at reflux for 18 hours. The mixture is cooled to room temperature and extracted with CH2Cl2 (3×200 mL). Organic layer is collected, dried over Na2SO4, filtered and concentrated to dryness. The crude product is purified via chromatography using CH2Cl2 to afford the title compound (5.8 g, 84%) as a yellow solid: Rf 0.67 (CH2Cl2); LCMS (m/z)=217.1, 219.2 [M+H]+, tR=2.01 min.
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods IV

Procedure details

Sodium hydride (1.31 g, 54.8 mmol, 2.19 g of 60% in mineral oil) was suspended in dry THF (70 mL) and to this suspension was added 5-bromo-2-chloro-3-nitropyridine as a solid. An ambient water bath was placed under the reaction and a solution of diethyl malonate in dry THF (15 mL) was added carefully via addition funnel. Observed a vigorous evolution of gas. After 2 hours additional sodium hydride (0.202 g, 8.42 mmol, 0.337 g of 60% in mineral oil) was added and the reaction was stirred for 1.5 hours. The reaction was concentrated in vacuo, diluted with 6N HCl (100 ml), and refluxed overnight. The reaction was concentrated in vacuo and diluted with saturated sodium carbonate to pH 9. The basic aqueous mixture was diluted with dichloromethane and filtered through filter paper to remove an insoluble green solid. The filtrate was transferred to a separatory funnel and the layers were separated. The dichloromethane was washed with saturated sodium chloride (aq), dried over sodium sulfate, filtered and concentrated to give the title compound (5.79 g, 63.3%) as an orange oil. MS(ES)+ m/e 217 [M+H].
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0.202 g
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Yield
63.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Wouters, J Tian, P Herdewijn… - ChemMedChem, 2019 - Wiley Online Library
… In analogy to the Lemgruber–Batcho synthesis of indoles, the synthesis of this scaffold started by reacting 5-bromo-2-methyl-3-nitropyridine 34 with N,N-dimethylformamide dimethyl …
ND D'Angelo, TS Kim, K Andrews… - Journal of medicinal …, 2011 - ACS Publications
Phosphoinositide 3-kinase α (PI3Kα) is a lipid kinase that plays a key regulatory role in several cellular processes. The mutation or amplification of this kinase in humans has been …
Number of citations: 119 pubs.acs.org
X Li, T Yang, M Hu, Y Yang, M Tang, D Deng, K Liu… - Bioorganic …, 2022 - Elsevier
… Compound 5-bromo-2-methyl-3-nitropyridine (15) obtained from the commercially available route with NH 4 Cl under the catalysis of iron powder gave intermediate 16. Amide …
Number of citations: 4 www.sciencedirect.com
VV Nikol'skiy, ME Minyaev, MA Bastrakov… - Molecules, 2022 - mdpi.com
A number of new 2-methyl- and 2-arylvinyl-3-nitropyridines were synthesized and their reactions with thiols were studied. It was found that 3-NO 2 tends to be selectively substituted …
Number of citations: 1 www.mdpi.com

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